molecular formula C14H31BrOSi B12533993 [(5-Bromopentyl)oxy]tri(propan-2-yl)silane CAS No. 828934-45-8

[(5-Bromopentyl)oxy]tri(propan-2-yl)silane

Cat. No.: B12533993
CAS No.: 828934-45-8
M. Wt: 323.38 g/mol
InChI Key: BJPZRWXYJVKIEC-UHFFFAOYSA-N
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Description

[(5-Bromopentyl)oxy]tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of a bromopentyl group attached to a tri(propan-2-yl)silane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromopentyl)oxy]tri(propan-2-yl)silane typically involves the reaction of 5-bromopentanol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and rigorous purification steps ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

[(5-Bromopentyl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Hydrolysis: The silane group can undergo hydrolysis in the presence of water, leading to the formation of silanols.

    Oxidation: The compound can be oxidized to form corresponding siloxanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.

    Hydrolysis: Water or aqueous acids are used to hydrolyze the silane group.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed

    Substitution Reactions: New organosilicon compounds with different functional groups.

    Hydrolysis: Silanols and corresponding alcohols.

    Oxidation: Siloxanes and other oxidized products.

Scientific Research Applications

[(5-Bromopentyl)oxy]tri(propan-2-yl)silane has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of [(5-Bromopentyl)oxy]tri(propan-2-yl)silane involves the interaction of the bromopentyl group with various nucleophiles, leading to the formation of new chemical bonds. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromoethynyl)triisopropylsilane
  • (Bromoethynyl)triisopropylsilane
  • (2-Bromoethynyl)tris(propan-2-yl)silane

Uniqueness

[(5-Bromopentyl)oxy]tri(propan-2-yl)silane is unique due to the presence of the bromopentyl group, which provides additional reactivity compared to other similar compounds. This allows for a wider range of chemical modifications and applications.

Properties

CAS No.

828934-45-8

Molecular Formula

C14H31BrOSi

Molecular Weight

323.38 g/mol

IUPAC Name

5-bromopentoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C14H31BrOSi/c1-12(2)17(13(3)4,14(5)6)16-11-9-7-8-10-15/h12-14H,7-11H2,1-6H3

InChI Key

BJPZRWXYJVKIEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCCCBr

Origin of Product

United States

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